molecular formula C18H18O8 B13415620 [4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol

[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol

Cat. No.: B13415620
M. Wt: 362.3 g/mol
InChI Key: VASGLUQRHNCJPR-UHFFFAOYSA-N
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Description

This compound features two 1,3-benzodioxol rings interconnected via a central aromatic system. Each benzodioxol ring is substituted with a hydroxymethyl (-CH₂OH) and a methoxy (-OCH₃) group at positions 5 and 7, respectively. While its exact biological activity remains underexplored, structural analogs suggest possible applications in medicinal chemistry, particularly in targeting oxidative stress or inflammation .

Properties

Molecular Formula

C18H18O8

Molecular Weight

362.3 g/mol

IUPAC Name

[4-[5-(hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol

InChI

InChI=1S/C18H18O8/c1-21-11-3-9(5-19)13(17-15(11)23-7-25-17)14-10(6-20)4-12(22-2)16-18(14)26-8-24-16/h3-4,19-20H,5-8H2,1-2H3

InChI Key

VASGLUQRHNCJPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CO)C3=C4C(=C(C=C3CO)OC)OCO4)OCO2

Origin of Product

United States

Biological Activity

The compound [4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol is a complex organic molecule with notable structural features, including multiple methoxy groups and benzodioxole moieties. These characteristics suggest potential pharmacological properties that warrant detailed investigation into its biological activity.

Structural Characteristics

The molecular formula of this compound is C18H18O8C_{18}H_{18}O_8 with a molecular weight of approximately 362.3 g/mol. Its structure includes:

  • Methoxy Groups : Contributing to solubility and reactivity.
  • Benzodioxole Moieties : Known for various biological activities including antioxidant and anti-inflammatory effects.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of related compounds was measured using various assays, yielding IC50 values that demonstrate their efficacy in scavenging free radicals:

CompoundIC50 (μM)Reference
L-ascorbic acid27.59
Compound A7.76
Compound B13.48

The compound's ability to inhibit oxidative stress is crucial for its potential therapeutic applications.

2. Cytotoxic Activity

The cytotoxic effects of the compound were assessed against various cancer cell lines. Notably, the following IC50 values were observed:

Cell LineIC50 (μM)Reference
HL60 (human leukemia)15.5
C-6 (rat glioma)19.02

These results indicate a moderate cytotoxic effect, suggesting potential as an anticancer agent.

3. Antiradical Activity

The compound's antiradical properties were evaluated through DPPH radical scavenging assays, showing promising results:

Assay TypeIC50 (μM)Comparison
DPPH Scavenging<3.20Comparable to α-tocopherol

This indicates that the compound may be effective in preventing oxidative damage in biological systems.

The biological activities of this compound may be attributed to its structural features that allow it to interact with various biological targets:

  • Free Radical Scavenging : The presence of hydroxymethyl and methoxy groups enhances reactivity with free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress pathways has been suggested based on structural similarities with known inhibitors.

Case Studies and Research Findings

Recent studies have further explored the biological implications of this compound:

  • Study on Antioxidant Properties :
    • A comparative analysis showed that the compound's antioxidant capacity surpassed that of traditional antioxidants like L-ascorbic acid, indicating its potential as a natural antioxidant agent in food and pharmaceutical applications .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that the compound effectively inhibited cell proliferation in cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
  • Phytotoxic Effects :
    • The compound also exhibited phytotoxic activity against certain plant species, indicating possible applications in agricultural pest management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / Identifier Core Structure Substituents/Modifications Biological Activity/Application Physicochemical Properties
Target Compound Bis-1,3-benzodioxol - Two hydroxymethyl groups
- Two methoxy groups
Not fully characterized (research stage) High polarity due to -CH₂OH; moderate solubility in DMSO/water
Bicyclol (CAS 118159-48-1) 1,3-benzodioxol + ester - Carboxylate ester at position 5
- Methoxy groups
Liver protection (anti-HBV/HCV activity) Lipophilic (ester group); stable in acidic conditions
2-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile Chromene + benzodioxol - Amino, cyano groups
- Methoxy benzodioxol
Anticancer (microtubule inhibition) Moderate solubility; planar chromene core enhances DNA intercalation
4-[5-(3-Hydroxypropyl)-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol Benzofuran + phenol - 3-Hydroxypropyl chain
- Phenol group
Antioxidant potential (unconfirmed) Increased solubility due to phenolic -OH; prone to oxidation
Sanchemarroquin (CAS 149420-87-1) Benzopyranone + benzodioxol - Ketone group
- Methoxy substituents
Unknown (natural product derivative) Low water solubility; UV-active (π→π* transitions)

Functional and Mechanistic Differences

  • Hydrogen Bonding and Crystallinity : The target compound’s hydroxymethyl groups enable extensive hydrogen-bonding networks, as seen in crystallographic studies of similar benzodioxol derivatives . In contrast, Bicyclol’s ester group reduces H-bond capacity, favoring hydrophobic interactions .
  • Therapeutic Mechanisms : Chromene derivatives (e.g., ) inhibit microtubule assembly, a mechanism absent in the target compound. Bicyclol activates heat shock factor 1 (HSF1), suggesting divergent pathways despite structural overlap .
  • Synthetic Accessibility : The target compound’s diol structure may complicate synthesis due to oxidation risks. In contrast, ester-containing analogs like Bicyclol are synthesized via stable intermediates (e.g., esterification with Pd catalysts) .

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The target compound’s diols confer higher aqueous solubility than Sanchemarroquin (logP ~1.2 vs. ~2.5) but lower than phenolic derivatives like the benzofuran analog .
  • Metabolic Stability : Methoxy groups in the target compound may slow hepatic metabolism compared to unmasked hydroxyl groups in benzofuran derivatives .

Preparation Methods

Synthesis of Benzodioxole Core

The benzodioxole core, a fundamental scaffold, can be synthesized via cyclization of catechol derivatives with appropriate reagents. According to a study on crystal structures of benzodioxole derivatives, the initial step involves oxidative cyclization of catechol or its derivatives with aldehydes or ketones, often catalyzed by acids or oxidants such as ferric chloride or copper salts.

Typical Reaction:

Catechol derivative + aldehyde/ketone → Benzodioxole ring via cyclization

Reagents & Conditions:

  • Acid catalysts (e.g., hydrochloric acid, sulfuric acid)
  • Oxidants such as copper or iron salts
  • Solvent: ethanol or acetic acid
  • Reflux conditions to promote cyclization

Methoxylation at Specific Positions

Selective methoxylation of the benzodioxole rings is achieved via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride. The regioselectivity is controlled by the electronic nature of the aromatic system and the reaction conditions.

Reaction scheme:

Benzodioxole intermediate + methylating agent → Methoxy-substituted benzodioxole

Reaction conditions:

  • Solvent: acetone or DMF
  • Temperature: room temperature to mild heating
  • Base: potassium carbonate or sodium hydride

Hydroxymethylation

Hydroxymethylation introduces hydroxymethyl groups (-CH2OH) onto the aromatic rings, typically via formaldehyde addition under basic or acidic conditions. Formaldehyde acts as the electrophile, reacting with activated aromatic positions.

Representative reaction:

Methoxybenzodioxole + formaldehyde → Hydroxymethylated benzodioxole

Reaction conditions:

  • Formaldehyde source: paraformaldehyde or aqueous formaldehyde
  • Catalyst: acid or base
  • Solvent: water or ethanol
  • Temperature: ambient to mild heating

Assembly of the Final Compound

The final compound's synthesis involves coupling of the hydroxymethylated benzodioxole units, often via methylation and condensation reactions . For example, the hydroxymethyl groups are oxidized or further functionalized to form the target methanol groups, and coupling reactions such as Mannich reactions or pictet-spengler cyclizations are employed to fuse the aromatic systems.

Key steps include:

  • Protection/deprotection of hydroxyl groups
  • Oxidation of hydroxymethyl to aldehyde or carboxylic acid derivatives
  • Coupling via nucleophilic substitution or electrophilic aromatic substitution

Specific Synthetic Routes and Examples

Route via Mannich Reaction (Based on Reference)

A documented synthesis involves reacting 1-(2H-1,3-benzodioxol-5-yl)-3-(dimethylamino)propan-1-one hydrochloride with formaldehyde and subsequent hydrolysis to introduce hydroxymethyl groups at specific positions, followed by cyclization to form the benzodioxole rings.

Process overview:

  • Formation of Mannich base via condensation of ketone, formaldehyde, and amine
  • Hydrolysis to yield hydroxymethyl derivatives
  • Cyclization to benzodioxole core

Benzodioxole Ring Formation via Oxidative Cyclization (Based on)

This involves starting from 2-hydroxybenzaldehyde derivatives and oxidizing with reagents like potassium permanganate or DDQ to form the benzodioxole ring system, followed by methylation and hydroxymethylation steps.

Alternative Pathway: Using Precursors like 4-Bromo-1,2-methylenedioxybenzene

The synthesis can also involve halogenated benzodioxole derivatives reacting with organometallic reagents (e.g., Grignard reagents) to install hydroxymethyl groups, followed by ring closure.

Data Tables and In-Depth Research Findings

Step Reagents Conditions Purpose Reference
Benzodioxole ring formation Catechol + aldehyde Acidic, reflux Cyclization ,
Methoxylation Methyl iodide + K2CO3 Room temp, acetone Regioselective methoxylation
Hydroxymethylation Formaldehyde + base Water/ethanol, room temp Introduction of hydroxymethyl groups ,
Coupling & cyclization Mannich reagents Reflux Final assembly ,

Notes on Optimization and Challenges

  • Regioselectivity : Achieving selective methoxylation and hydroxymethylation requires precise control of reaction conditions and protecting groups.
  • Yield optimization : Multi-step syntheses often suffer from low overall yields; optimizing each step's conditions is crucial.
  • Purification : Techniques such as recrystallization, chromatography, and crystallization from ethanol or acetone are employed to purify intermediates and final products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol?

  • Methodology : The compound’s benzodioxole core can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, leveraging methoxy and hydroxymethyl functional groups. For example, analogous benzodioxole derivatives (e.g., ) were prepared using NaOH-mediated hydrolysis in methanol/H₂O/THF (3:1 ratio) followed by column chromatography (silica gel, CH₂Cl₂/EtOAc gradient) for purification .
  • Critical Step : Monitor reaction progress via TLC (silica plates, UV detection) to avoid over-oxidation of hydroxymethyl groups.

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Tools :

  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time ~12–14 min (based on benzodioxole analogs in ).
  • HRMS : Compare observed m/z with theoretical values (e.g., [M+H]⁺ for C₁₇H₁₃O₅Cl: 333.0524) .
  • ¹H/¹³C NMR : Key signals include δ 5.95–6.15 ppm (benzodioxole protons) and δ 3.75–4.20 ppm (methoxy and hydroxymethyl groups) .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis ( ).
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and light ( ).

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy substitution) impact the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Methoxy groups enhance lipophilicity and membrane permeability, while hydroxymethyl groups enable hydrogen bonding (critical for target binding). For example, analogs with ethoxy substituents () showed reduced cytotoxicity against HeLa cells compared to methoxy derivatives .
    • Experimental Design : Synthesize analogs with varying substituents and test in parallel using MTT assays (24–72 h incubation).

Q. What mechanisms underlie the compound’s reported antioxidant activity?

  • Hypothesis : The benzodioxole scaffold may scavenge free radicals via electron donation from the methoxy and hydroxymethyl groups.
  • Validation :

  • DPPH Assay : Measure IC₅₀ values (µM) against ascorbic acid controls.
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based models ( ).

Q. How can conflicting cytotoxicity data across studies be resolved?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from differences in cell lines (e.g., HepG2 vs. HCT116) or assay conditions (serum concentration, incubation time).
  • Resolution :

  • Orthogonal Assays : Combine MTT, Annexin V/PI staining, and caspase-3 activation assays.
  • Standardization : Use identical cell passage numbers and serum-free media during treatment ( ).

Key Recommendations for Researchers

  • Synthesis : Optimize reaction yields by pre-drying solvents (THF, methanol) over molecular sieves.
  • Bioactivity Studies : Include positive controls (e.g., doxorubicin for cytotoxicity, Trolox for antioxidant assays).
  • Data Reproducibility : Archive NMR and HRMS raw data in institutional repositories for peer validation.

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